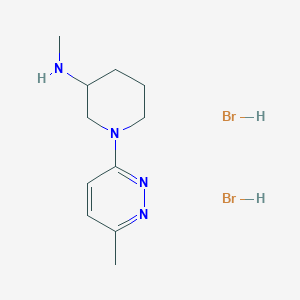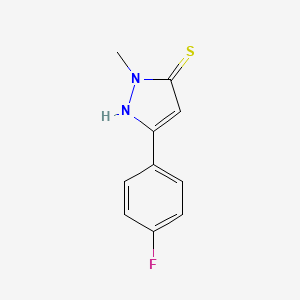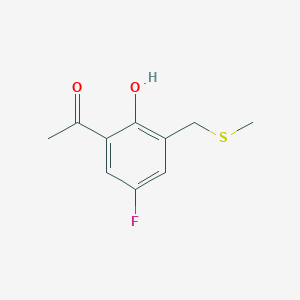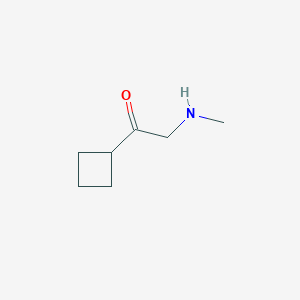![molecular formula C15H20IN3O B13181834 1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13181834.png)
1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, a propan-2-yl group, and an iodide ion. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized via the cyclization of amido-nitriles or through the reaction of ketones and amines in the presence of elemental sulfur.
Introduction of Substituents: The benzyl and propan-2-yl groups are introduced through nucleophilic substitution reactions.
Quaternization: The final step involves the quaternization of the imidazole nitrogen with methyl iodide to form the iodide salt.
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method allows for the rapid heating of reactants, leading to shorter reaction times and higher product purity .
Analyse Des Réactions Chimiques
1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the corresponding amines .
Applications De Recherche Scientifique
1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological target and the context of its application .
Comparaison Avec Des Composés Similaires
1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide can be compared with other imidazole derivatives, such as:
1-Benzylimidazole: Lacks the propan-2-yl and iodide groups, resulting in different chemical and biological properties.
1-Methylimidazole: Contains a methyl group instead of the benzyl and propan-2-yl groups, leading to variations in reactivity and applications.
2-Phenylimidazole:
The uniqueness of this compound lies in its specific substituents and the presence of the iodide ion, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C15H20IN3O |
|---|---|
Poids moléculaire |
385.24 g/mol |
Nom IUPAC |
N-benzyl-3-methyl-N-propan-2-ylimidazol-3-ium-1-carboxamide;iodide |
InChI |
InChI=1S/C15H20N3O.HI/c1-13(2)18(11-14-7-5-4-6-8-14)15(19)17-10-9-16(3)12-17;/h4-10,12-13H,11H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UPOUOIKTXRNLDI-UHFFFAOYSA-M |
SMILES canonique |
CC(C)N(CC1=CC=CC=C1)C(=O)N2C=C[N+](=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13181764.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)


![tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13181782.png)
![1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B13181797.png)
![3-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181803.png)
![2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13181810.png)

amine](/img/structure/B13181824.png)


